Fluoro(diphenyl)silane
Description
Properties
InChI |
InChI=1S/C12H10FSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUYNCPIUPPUQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780069 | |
| Record name | Fluoro(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-91-8 | |
| Record name | Fluoro(diphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Fluoro Diphenyl Silane Reactivity and Transformations
Hydrosilylation and Reductive Reaction Mechanisms
N-Heterocyclic Carbene-Catalyzed Hydrosilylation of Carbonyl Derivatives
The hydrosilylation of carbonyl compounds presents a significant, metal-free alternative to traditional reduction methods. N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for this transformation, activating diphenylsilane to facilitate the reduction of a wide array of carbonyl derivatives. organic-chemistry.org The reaction mechanism is presumed to involve the formation of a hypervalent silicon intermediate. organic-chemistry.org This intermediate, generated from the activation of diphenylsilane by the NHC, possesses strong Lewis acid characteristics, enabling a dual activation of both the carbonyl group and the hydride at the silicon center. organic-chemistry.org
This organocatalytic system demonstrates high efficiency and selectivity under mild conditions. organic-chemistry.org Research has identified triazolium salt-derived NHCs as particularly effective catalysts, achieving high yields in solvents like DMF with a base such as NaH. organic-chemistry.org The methodology is applicable to a broad range of substrates, including ketones, aldehydes, esters, and ketimines. organic-chemistry.org
A key advantage of this NHC-catalyzed approach is its notable chemo- and regioselectivity. For instance, the reduction of unsaturated carbonyl compounds can proceed with high selectivity, and functional groups like alkenes and nitriles are often left intact. organic-chemistry.org This selectivity allows for the targeted reduction of carbonyls within complex molecules. The process has been successfully applied to substrates with both electron-donating and electron-withdrawing groups, as well as to cyclic and unsaturated carbonyl compounds. organic-chemistry.org
| Catalyst | Substrate | Product | Yield (%) | Conditions |
| Triazolium Salt E / NaH | Acetophenone | 1-Phenylethanol | 94 | DMF, rt, 2h |
| Triazolium Salt E / NaH | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 91 | DMF, rt, 2h |
| Triazolium Salt E / NaH | Cyclohexanone | Cyclohexanol | 92 | DMF, rt, 2h |
| Triazolium Salt E / NaH | Ethyl Benzoate | Benzyl alcohol | 84 | DMF, rt, 12h |
| Triazolium Salt E / NaH | Benzil | Benzoin | 91 | DMF, rt, 2h |
Data compiled from studies on NHC-catalyzed hydrosilylation with diphenylsilane. organic-chemistry.org
Ruthenium-Catalyzed Reductive Amination with Diphenylsilane
Ruthenium complexes are effective catalysts for reductive amination, a cornerstone reaction in the synthesis of primary, secondary, and tertiary amines. While many systems use H₂ as the reductant, hydrosilanes like diphenylsilane (Ph₂SiH₂) serve as efficient alternative hydride sources. researchgate.net The general mechanism for reductive amination begins with the condensation of a carbonyl compound (aldehyde or ketone) with an amine or ammonia to form a hemiaminal. researchgate.net This intermediate can then eliminate water to yield an imine (or enamine), which is subsequently hydrogenated by the active ruthenium-hydride species to the final amine product. researchgate.netnih.gov
The catalytic cycle is initiated by the formation of a ruthenium hydride species from the precatalyst, such as [RuCl₂(p-cymene)]₂, and the silane (B1218182). researchgate.net This species then reduces the imine intermediate. The use of a simple catalyst like RuCl₂(PPh₃)₃ has proven effective for the synthesis of a broad scope of primary amines from carbonyl compounds and ammonia. nih.gov This highlights the versatility of ruthenium catalysts in tolerating diverse functional groups and enabling reactions under industrially viable conditions. nih.gov The [RuCl₂(p-cymene)]₂/Ph₂SiH₂ system is particularly efficient for producing secondary and tertiary amines with high chemoselectivity, tolerating functional groups such as nitro, cyano, and ester moieties. researchgate.net
| Aldehyde | Amine | Catalyst System | Product | Yield (%) |
| 4-Nitrobenzaldehyde | Aniline | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | N-(4-Nitrobenzyl)aniline | 94 |
| 4-Cyanobenzaldehyde | Aniline | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | N-(4-Cyanobenzyl)aniline | 92 |
| 4-Chlorobenzaldehyde | 4-Methoxyaniline | [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ | N-(4-Chlorobenzyl)-4-methoxyaniline | 95 |
| Benzaldehyde | Propylamine | [RuCl₂(p-cymene)]₂ / PhSiH₃ | N-Benzyl-N-propylamine | 92 |
| 2-Ethylbutanal | Aniline | [RuCl₂(p-cymene)]₂ / PhSiH₃ | N,N-bis(2-ethylbutyl)aniline | 87 |
Data compiled from studies on ruthenium-catalyzed reductive aminations. researchgate.netdoi.org
Copper-Hydride Catalysis: Silane Reagent in Catalyst Regeneration
In copper-hydride (CuH) catalyzed reactions, hydrosilanes are crucial reagents for regenerating the active catalyst, enabling a closed catalytic cycle. The use of silanes as stoichiometric reductants in conjunction with a catalytic amount of a copper salt is an economical and environmentally benign approach, avoiding less desirable reagents like tin hydrides. researchgate.net The catalytic cycle for reactions such as hydroamidation typically involves several key steps. nih.gov
First, the active (L)CuH catalyst (where L is a ligand) undergoes hydrocupration with an unsaturated substrate, such as a vinylarene, to form a copper-alkyl intermediate. nih.gov This nucleophilic intermediate then reacts with an electrophile. nih.gov Following this step, the copper complex is in a different oxidation state or ligation sphere, for instance, as a copper amidate, which often represents the catalyst's resting state. nih.gov
The critical catalyst regeneration step involves the reaction of this resting-state copper complex with a hydrosilane. This transmetalation process converts the copper complex back into the catalytically active copper hydride species, releasing a silylated byproduct. nih.gov Computational studies on this step suggest a mechanism involving a fast nucleophilic attack followed by a slower hydrogen atom transfer to regenerate the (L)CuH species, which can then enter a new catalytic cycle. nih.gov
Silane-Controlled Enantioselective Hydrofunctionalization via Hydrogen Atom Transfer and Radical-Polar Crossover
A sophisticated strategy for the enantioselective hydrofunctionalization of alkenes employs a combination of cobalt-catalyzed hydrogen atom transfer (HAT) and a radical-polar crossover (RPC) mechanism. chemrxiv.orgnih.gov In this process, the structure of the silane reagent plays a surprisingly critical role in determining the stereochemical outcome of the reaction. chemrxiv.orgnih.gov Mechanistic studies, including DFT calculations, have revealed that the steric bulk of the silane can dictate which of two competing enantioselective pathways is dominant. chemrxiv.orgnih.gov
The reaction is initiated by a cobalt catalyst performing a HAT to generate a carbon-centered radical, which is then oxidized via RPC to a cationic species that can be trapped by a nucleophile. chemrxiv.org The enantioselectivity is controlled by complex mechanistic factors, where the silane's structure is key. chemrxiv.orgchemrxiv.org
With Less-Hindered Silanes (e.g., diethylsilane): A higher concentration of diffused carbon-centered radicals can engage in a radical chain reaction. This leads to the diastereoenrichment of an alkylcobalt(III) intermediate, which ultimately determines the absolute configuration of the final product. chemrxiv.orgnih.gov
With More-Hindered Silanes: The radical chain reaction is suppressed. Instead, enantioselectivity is established during a late-stage nucleophilic displacement of an alkylcobalt(IV) intermediate, proceeding through enantioselective kinetic resolution. chemrxiv.orgnih.gov
This silane-dependent switch between mechanistic pathways allows for remarkable control over the product's absolute configuration, enabling the synthesis of either enantiomer of a product simply by changing the silane reagent. chemrxiv.org
| Silane Reagent | Product Enantiomeric Excess (ee %) | Absolute Configuration |
| Diethylsilane | 94 | (S) |
| Di-tert-butylsilane | 88 | (R) |
| Diphenylsilane | 90 | (R) |
| Phenylsilane (B129415) | 85 | (R) |
Illustrative data showing the effect of silane structure on the enantioselectivity of tetrahydrofuran synthesis via Co-catalyzed hydroalkoxylation. chemrxiv.orgnih.gov
Radical and Metal-Free Reaction Pathways
Tin-Free Radical Additions Involving Diphenylsilane
For decades, organotin reagents like tributyltin hydride have been the standard for generating radicals in chain reactions. nih.govpharmacy180.com However, the toxicity and difficulty in removing tin-based byproducts have driven the development of "tin-free" alternatives. nih.govresearchgate.net Silanes, including substituted diphenylsilanes, have emerged as excellent, less toxic H-atom donors and chain carriers for radical reactions. nih.gov
In these tin-free systems, a radical initiator generates a radical that can then participate in a desired transformation, such as a conjugate addition to an α,β-unsaturated compound. The resulting radical intermediate then abstracts a hydrogen atom from the silane. This propagation step forms the final product and regenerates a silyl (B83357) radical, which continues the chain reaction. The lower reactivity of the Si-H bond compared to the Sn-H bond often requires reactions to be conducted at room temperature or higher, necessitating a substrate-catalyst complex that enhances reactivity while maintaining high selectivity. nih.gov
Lewis acids can be used to mediate these enantioselective radical reactions, activating the substrate towards radical addition. nih.gov This approach has been successfully applied to conjugate radical additions using chiral templates, achieving good yields and high enantioselectivities at room temperature. nih.gov
| Alkyl Radical Source | Substrate | Silane | Lewis Acid | Yield (%) | ee (%) |
| Isopropyl iodide | Imide 1 | Hexylsilane | MgI₂ | 85 | 94 |
| Cyclopentyl iodide | Imide 1 | Hexylsilane | MgI₂ | 82 | 96 |
| tert-Butyl iodide | Cinnamate 12 | Hexylsilane | MgI₂ | 84 | 92 |
| tert-Butyl iodide | Imide 13 | Hexylsilane | MgI₂ | 91 | 94 |
Data from studies on tin-free enantioselective conjugate radical additions using hexylsilane as the H-atom donor. nih.gov
Borane-Catalyzed Metal-Free Reductions with Diphenylsilane
The combination of diphenylsilane (Ph₂SiH₂) with the highly electrophilic borane, tris(pentafluorophenyl)borane (B(C₆F₅)₃), serves as a potent, metal-free system for the reduction of a wide array of functional groups. researchgate.netnih.gov Mechanistic investigations have revealed an unconventional pathway that does not rely on the typical Lewis acid activation of the substrate. Instead, the reaction proceeds through the activation of the silane itself, a finding supported by extensive kinetic, spectroscopic, and computational studies. nih.govcmu.eduacs.org
The catalytic cycle is initiated by the interaction of the Lewis acidic borane with diphenylsilane. Rather than the borane coordinating to the substrate (e.g., a carbonyl group), it abstracts a hydride from the Si-H bond of diphenylsilane. cmu.eduacs.org This step is crucial and leads to the formation of a highly reactive silylium-hydridoborate ion pair, [Ph₂SiH]⁺[HB(C₆F₅)₃]⁻. nih.govcmu.edu The generation of this transient silylium species is considered the key silane activation step. cmu.edu Spectroscopic data from ¹⁹F, ¹¹B, ²⁹Si, and ¹H-NMR have been used to support the formation of these silylium-hydridoborate ion pairs. nih.gov
Once formed, the electrophilic silylium cation, [Ph₂SiH]⁺, coordinates to the most basic site of the substrate molecule. cmu.edu Subsequently, the hydridoborate anion, [HB(C₆F₅)₃]⁻, delivers a hydride to the activated substrate, completing the reduction and regenerating the B(C₆F₅)₃ catalyst. cmu.edujyu.fi
Kinetic studies provide compelling evidence for this silane-activation mechanism. It has been observed that less basic substrates undergo hydrosilation at a faster rate. cmu.edu Furthermore, increasing the concentration of a basic substrate can actually inhibit the reaction. cmu.edu This paradoxical behavior is explained by the sequestration of the borane catalyst by the basic substrate, which prevents it from activating the diphenylsilane. cmu.eduacs.org For the reaction to proceed, the borane must dissociate from the substrate to be available for the hydride abstraction from the silane. cmu.edu
The versatility of the diphenylsilane/B(C₆F₅)₃ system has been demonstrated in the reduction of a broad range of chemical functionalities. researchgate.netnih.gov This includes the transformation of indoles to indolines, the reduction of enamines to tertiary amines, and the conversion of carbonyls and amides. researchgate.net
Table 1: Substrate Scope in B(C₆F₅)₃-Catalyzed Reductions with Diphenylsilane
| Substrate Class | Example Substrate | Product Class | Yield (%) |
| Indoles | 1-Methylindole | 1-Methylindoline | High |
| Enamines | N-(1-Phenylvinyl)aniline | N-Ethyl-N-phenylaniline | High |
| Carbonyls | Acetophenone | 1-Phenylethanol (as silyl ether) | 96 |
| Esters | Ethyl Benzoate | Toluene | 70 |
| Isocyanates | Phenyl isocyanate | N-Methylaniline | High |
| Amides | N-Benzoylmorpholine | Benzylmorpholine | High |
| This table presents a selection of substrate classes that can be effectively reduced using the Ph₂SiH₂/B(C₆F₅)₃ catalytic system, with representative examples and reported yields. researchgate.netnih.govcmu.edu |
Table 2: Kinetic Data for B(C₆F₅)₃-Catalyzed Hydrosilation of Benzaldehydes
| Substrate (p-X-C₆H₄CHO) | Substituent (X) | Relative Rate |
| p-Methoxybenzaldehyde | -OCH₃ | 1 |
| p-Methylbenzaldehyde | -CH₃ | 2.1 |
| Benzaldehyde | -H | 3.0 |
| p-Chlorobenzaldehyde | -Cl | 6.5 |
| p-(Trifluoromethyl)benzaldehyde | -CF₃ | 11.2 |
| This table illustrates the inverse correlation between substrate basicity and reaction rate. Electron-donating groups (like -OCH₃) increase the basicity of the carbonyl oxygen, leading to stronger complexation with the borane catalyst and a slower rate of reduction. Conversely, electron-withdrawing groups (-CF₃) decrease basicity, resulting in faster reaction rates, which supports the silane activation mechanism. nih.govcmu.edu |
Computational studies, particularly using Density Functional Theory (DFT), have further illuminated the reaction mechanism, providing insights into the energetics of the intermediates and transition states involved in the catalytic cycle. nih.govcityu.edu.hk These theoretical models are consistent with the experimental observations, confirming that the rate-determining step involves the interaction between the borane-silane complex and the substrate. nih.gov
Advanced Spectroscopic and Analytical Characterization of Fluoro Diphenyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the characterization of Fluoro(diphenyl)silane, offering detailed information about its proton, silicon, and fluorine environments.
¹H NMR spectroscopy provides valuable information about the chemical environment of protons within a molecule. For a compound like diphenylfluorosilane (Ph₂SiHF), the spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl groups and the proton directly bonded to the silicon atom (the silyl (B83357) hydride proton).
The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the benzene (B151609) ring currents. oregonstate.edulibretexts.org The specific chemical shift and multiplicity of these signals depend on their position (ortho, meta, para) relative to the silyl group.
The silyl hydride proton (Si-H) is particularly diagnostic. Its resonance is influenced by the electronegativity of the substituents on the silicon atom. Proximity to electronegative atoms or unsaturated groups tends to shift the signal downfield to a higher ppm value. libretexts.org For phenylsilane (B129415) (PhSiH₃), the Si-H proton signal appears around 4.16 ppm. In diphenylfluorosilane, the presence of a second phenyl group and a highly electronegative fluorine atom would be expected to shift this proton further downfield.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in Diphenylfluorosilane
| Proton Type | Typical Chemical Shift (δ, ppm) | Influencing Factors |
| Aromatic Protons (C₆H₅) | 7.0 - 9.0 | Ring current effect, substitution pattern |
| Silyl Hydride Proton (Si-H) | > 4.2 (estimated) | Electronegativity of phenyl and fluoro substituents |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. oregonstate.edu
²⁹Si NMR spectroscopy is an indispensable tool for characterizing the microstructure of organosilicon polymers. Although the ²⁹Si isotope has a low natural abundance (4.7%) and a moderate gyromagnetic ratio, it provides a wide range of chemical shifts that are highly sensitive to the silicon atom's local environment.
In polymers derived from or containing this compound units, the ²⁹Si chemical shift provides direct information on the silicon atom's bonding. The primary structural information is derived from the number of oxygen atoms bonded to the silicon, which defines the M (mono-oxy), D (di-oxy), T (tri-oxy), and Q (quatro-oxy) units in polysiloxanes.
The substitution of an alkyl or aryl group with a more electronegative group, such as fluorine, typically results in an upfield shift (to a more negative ppm value). For instance, the ²⁹Si chemical shifts for surface silicon atoms in structures like (Si–O–)₃Si–H and (Si–O–)₂Si(H)OH are found at approximately -83 ppm and -74 ppm, respectively. researchgate.net The precise chemical shift for a silicon atom in a polymer containing a diphenyl-fluoro-silyl unit would be influenced by its position in the polymer chain (end-group vs. internal unit) and the nature of the surrounding monomer units.
Table 2: General ²⁹Si NMR Chemical Shift Ranges for Siloxane Units
| Unit | Structure | General Chemical Shift (δ, ppm) | Effect of Fluoro-Substitution |
| M | R₃SiO₀.₅ | +10 to -10 | Upfield shift |
| D | R₂SiO | 0 to -40 | Upfield shift |
| T | RSiO₁.₅ | -40 to -80 | Upfield shift |
| Q | SiO₂ | -80 to -120 | Upfield shift |
Note: Ranges are approximate and vary based on specific substituents (R).
¹⁹F NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It is characterized by a very wide chemical shift range, which minimizes signal overlap and makes it exceptionally sensitive to subtle changes in the fluorine atom's electronic environment. alfa-chemistry.combiophysics.org
In the context of this compound, ¹⁹F NMR is used to confirm the presence of the Si-F bond and to characterize related species. The chemical shift is highly dependent on factors such as electron density, with electron-withdrawing groups causing a downfield shift. alfa-chemistry.com The analysis of fluorinated aromatic compounds can be complex, but computational methods are often used to predict shifts and aid in structural assignments. nih.gov
A key application of ¹⁹F NMR is in the quantitative analysis of polymers, particularly for end-group determination. Because the ¹⁹F signal is often well-resolved and free from background interference, its integration can be used to accurately determine the concentration of fluorine-containing end-groups relative to an internal standard. This provides a method for calculating the average molecular weight of a polymer. The high sensitivity and large chemical shift dispersion make ¹⁹F NMR a robust tool for this purpose. wikipedia.org
Table 3: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Compounds
| Compound Type | Chemical Shift Range (δ, ppm) |
| Aromatic Fluorine (Ar-F) | +80 to +170 |
| Trifluoromethyl (-CF₃) | +40 to +80 |
| Acyl Fluoride (B91410) (-C(O)F) | -70 to -20 |
Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Positive values are downfield, and negative values are upfield. ucsb.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical analytical tool for the identification and quantification of this compound, as well as for the characterization of its impurities and degradation products.
Gas chromatography is an effective separation technique for volatile and semi-volatile compounds like fluorinated silanes. When coupled with tandem mass spectrometry (MS/MS), it provides a powerful method for both identification and quantification. Studies have shown that GC-MS/MS is a superior analytical method for fluorinated silanes compared to liquid chromatography (LC) techniques, as silanes can be too reactive with common LC mobile phases. diva-portal.org
Atmospheric Pressure Gas Chromatography (APGC), an interface that couples GC with an atmospheric pressure ionization source, has also been successfully developed for the analysis of fluorinated silanes. diva-portal.org APGC often uses a soft ionization technique, which can be advantageous for more labile compounds. diva-portal.org The choice of ionization method, such as traditional electron impact (EI) or chemical ionization (CI), can be tailored to the specific analytical need, whether it's generating fragmentation patterns for structural elucidation or preserving the molecular ion for quantification. nih.govresearchgate.net
These GC-based methods are suitable for detecting fluorinated silanes in various matrices and can achieve low limits of detection, often in the picogram range, making them ideal for trace analysis. diva-portal.orgnih.gov
GC-MS is a primary technique for identifying trace impurities and potential degradation products of this compound. Silanes are known to be reactive, particularly towards hydrolysis. The interaction of silane (B1218182) ions with residual water within a mass spectrometer's C-trap can lead to the formation of unexpected adducts or fragments, complicating spectral interpretation but also providing clues about potential degradation pathways.
For instance, the hydrolysis of fluorinated silanes can lead to the formation of siloxanes, which can be detected by mass spectrometry. diva-portal.org Furthermore, under certain conditions, such as in the presence of fluoride ions, phenylfluorosilanes can undergo phenyl-fluoride exchange, leading to the formation of a series of [PhₙSiF₅₋ₙ]⁻ species. These transformation products can be identified using techniques like electrospray ionization mass spectrometry (ESI-MS).
The analysis of impurities requires careful handling to avoid atmospheric contamination and sample decomposition. Specialized GC systems with corrosion-resistant components are often employed for analyzing high-purity silane streams.
Vibrational Spectroscopy
FTIR spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. mdpi.com By measuring the absorption of infrared radiation, an FTIR spectrum reveals the characteristic vibrational frequencies of specific bonds. For this compound, the key functional groups—the silicon-fluorine (Si-F) bond, the silicon-phenyl (Si-Ph) bonds, and the phenyl (C-C and C-H) groups—exhibit distinct absorption bands. nih.gov
Table 1: Characteristic FTIR Absorption Bands for this compound and Related Structures
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Vibration Type | Notes |
|---|---|---|---|---|
| Phenyl | C-H | 3100-3000 | Aromatic Stretch | Multiple weak to medium bands |
| Phenyl | C=C | 1600-1450 | Aromatic Ring Stretch | Strong to medium intensity peaks |
| Silicon-Phenyl | Si-Ph | ~1430, ~1120 | Stretching | The peak around 1120 cm⁻¹ is often sharp and strong |
| Silicon-Fluorine | Si-F | 900-800 | Stretching | Strong absorption, position can be sensitive to molecular environment |
Note: The exact positions of absorption bands can vary based on the physical state of the sample and the specific spectrometer used.
Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations based on changes in the polarizability of bonds. It is particularly well-suited for in situ monitoring of chemical reactions in real-time, even in aqueous or biphasic systems. spectroscopyonline.comoxinst.com This capability is invaluable for studying the kinetics and mechanisms of reactions involving this compound, such as its hydrolysis, condensation, or surface grafting. oxinst.commdpi.com
By using a remote fiber-optic probe, Raman spectra can be acquired directly from a reaction vessel without disturbing the process. spectroscopyonline.com The intensity of specific Raman bands corresponding to reactants, intermediates, and products can be tracked over time to build a kinetic profile of the reaction. For example, during the hydrolysis of this compound, the decrease in the intensity of the Si-F vibrational mode could be monitored simultaneously with the emergence of signals from silanol (B1196071) (Si-OH) intermediates. This allows for the direct observation and identification of transient species that might be difficult to isolate and analyze by other means. mdpi.comcityu.edu.hk The technique's high sensitivity to subtle changes in molecular structure also makes it a powerful tool for identifying different polymorphic forms or conformational isomers.
Chromatographic Separation Methods
Chromatography is an essential analytical tool for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound and its derivatives, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, chosen based on the volatility and thermal stability of the analytes.
HPLC is a versatile technique used for the separation of non-volatile or thermally sensitive compounds. While direct analysis of highly reactive silanes like this compound can be challenging, HPLC is an effective method for analyzing its derivatives or for the determination of fluoride ions. nih.gov A common approach involves a derivatization reaction where fluoride reacts with a hydroxysilane (such as triphenylhydroxysilane) in acidic conditions to form a stable fluorosilane. nih.gov This resulting derivative can then be readily separated and quantified using reversed-phase HPLC with UV detection. nih.gov This indirect method is highly sensitive and allows for the precise quantification of fluoride, which can be a product of the hydrolysis of this compound.
Table 2: Representative HPLC Method Parameters for Fluorosilane Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase (e.g., C18) | nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | nih.gov |
| Detection | UV-Vis Detector (e.g., at 210-230 nm) | nih.gov |
| Application | Quantification of fluoride after derivatization with an organosilane | nih.gov |
Gas chromatography is the premier technique for the analysis of compounds that are volatile and thermally stable, a category that includes many fluorinated silanes. diva-portal.orgdss.go.th this compound, owing to its molecular weight and structure, is amenable to GC analysis, which provides excellent separation efficiency and allows for precise quantification. The method typically involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. dss.go.thnih.gov Separation is achieved based on the differential partitioning of analytes between the carrier gas and a stationary phase coated on the column walls.
The choice of column and detector is critical. A non-polar or medium-polarity column is often suitable for silane analysis. wiley.com Mass spectrometry (MS) is frequently coupled with GC (GC-MS), serving as a powerful detector that provides not only quantitative data but also structural information based on the mass fragmentation patterns of the eluted compounds. wiley.com This is particularly useful for identifying impurities, reaction byproducts, or degradation products in a sample of this compound.
Table 3: Typical GC-MS Parameters for Volatile Silane Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | TG-5SILMS (or similar low-bleed silicone phase) | wiley.com |
| Carrier Gas | Helium | wiley.com |
| Injection Mode | Split/Splitless | wiley.com |
| Temperature Program | Ramped oven temperature (e.g., 80°C to 250°C) | wiley.com |
| Detector | Mass Spectrometer (MS) | wiley.com |
Surface-Sensitive Analytical Techniques
When this compound is used to modify surfaces, specialized analytical techniques are required to characterize the resulting thin films or monolayers. These surface-sensitive methods provide information on elemental composition, chemical states, and molecular orientation at the material's surface.
Prominent techniques include X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). mdpi.commdpi.com XPS provides quantitative elemental and chemical state information from the top few nanometers of a surface. mdpi.comthermofisher.com For a surface treated with this compound, XPS can confirm the presence of silicon, fluorine, and carbon, and high-resolution scans of the Si 2p and F 1s regions can distinguish between Si-F, Si-C, and potential Si-O bonds (if hydrolysis has occurred). mdpi.com Angle-resolved XPS (ARXPS) can further provide depth-profiling information, helping to elucidate the structure and thickness of the silane layer. mdpi.com
ToF-SIMS is another powerful surface technique that analyzes the outermost atomic or molecular layer by bombarding the surface with a primary ion beam and analyzing the ejected secondary ions. researchgate.net This method is extremely sensitive and provides detailed molecular information, allowing for the identification of characteristic fragments of the this compound molecule on the surface.
Cyclic Voltammetry in the Study of Surface-Bound Silanes
Further research or the publication of studies specifically investigating the surface properties and electrochemical behavior of this compound would be required to provide the content for this article.
General searches for computational chemistry of silanes and fluorinated molecules yielded broad information but lacked the specific focus on this compound required to fulfill the detailed outline of the requested article. Similarly, searches using the compound's CAS number (1013-91-8) did not uncover any relevant computational studies.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Computational and Theoretical Chemistry Insights into this compound" as outlined in the prompt, due to the apparent absence of published research in this specific area.
Computational and Theoretical Chemistry Insights into Fluoro Diphenyl Silane
Molecular Interactions and Properties
Computational and theoretical chemistry serve as indispensable tools for dissecting the complex molecular interactions and intrinsic properties of organosilicon compounds such as Fluoro(diphenyl)silane. These methodologies facilitate a granular examination of chemical bonding, non-covalent interactions, and the behavior of individual atoms within the molecular framework, yielding insights that augment and clarify experimental observations.
Investigations of Dative Bonds and Non-Covalent Interactions
A dative bond, or coordinate covalent bond, is characterized by the donation of an electron pair from one atomic center to another. libretexts.org In the realm of organosilicon chemistry, the silicon atom can function as a Lewis acid, capable of accepting electron density from a suitable Lewis base. Although specific computational studies detailing dative bond formation directly with this compound are not prevalent in existing literature, the underlying principles can be extrapolated from analogous systems. For example, silicon halides are recognized Lewis acids that interact with neutral Lewis bases, precipitating the transfer of the silyl (B83357) group. cas.cn Quantum chemical calculations on related systems have shown that Lewis bases can profoundly influence the energetics of reactions occurring at the silicon center. cas.cn
Non-covalent interactions are pivotal in dictating the supramolecular architecture and bulk physical properties of molecular solids. mdpi.comusu.edu These forces, encompassing hydrogen bonds, van der Waals forces, and π-stacking, are amenable to investigation through computational techniques like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM). nih.govresearchgate.netfrontiersin.org While a dedicated QTAIM analysis for this compound was not identified, insights can be drawn from studies on comparable organosilicon molecules. For instance, a DFT-based quantum chemical investigation has underscored the significance of intramolecular fluoro-silicon (F…Si) interactions in the thermodynamic stabilization of Brook-type silabenzenes, a related class of silicon-containing compounds. researchgate.net
| Interaction Type | Description |
|---|---|
| Dative Bond | A two-center, two-electron covalent bond where one atom provides both electrons. libretexts.org |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| π-π Stacking | Attractive, noncovalent interactions that occur between aromatic rings. |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. |
Hydridic Hydrogen Interactions in Organosilicon Compounds
A distinctive feature of the silicon-hydrogen (Si-H) bond in silanes is its polarity, which is inverted relative to the carbon-hydrogen (C-H) bond. Due to silicon's lower electronegativity in comparison to hydrogen, the hydrogen atom in an Si-H moiety bears a partial negative charge, earning it the designation "hydridic." This characteristic enables its participation in a unique class of non-covalent interactions known as hydridic hydrogen bonds.
Recent computational and experimental investigations have shed considerable light on these interactions. cas.cz Spectroscopic and computational analyses of complexes formed between trimethylsilane (Me₃Si-H) and various partner molecules (such as ICF₃, BrCN, and HCN) have furnished valuable data on the nature of these bonds. cas.cz A hallmark of these interactions is the observed redshift of the Si-H stretching frequency in infrared spectra upon complex formation, a characteristic indicator of hydrogen bonding. cas.cz
Energy decomposition analyses of hydridic hydrogen bonds have revealed that induction and dispersion forces are significant contributors to their formation, distinguishing them from traditional hydrogen bonds, which are predominantly electrostatic in nature. nih.gov Further computational work on monohydrated dodecaborate clusters has reinforced these findings for hydridic-to-protonic dihydrogen bonds, highlighting induction and dispersion as key components of the interaction strength. nih.gov
The strength of these hydridic bonds has been demonstrated to be on par with that of conventional protonic hydrogen bonds, prompting suggestions to amend the formal IUPAC definition of hydrogen bonding to encompass these non-classical interactions. cas.cz The study of hydridic hydrogen interactions remains a vibrant area of research, with computational chemistry at the forefront of efforts to understand their fundamental characteristics and potential applications. usu.edu
| Complex | Interaction Energy (kcal/mol) | Si-H Frequency Shift (cm⁻¹) |
|---|---|---|
| Me₃Si-H···ICF₃ | Data not available | -47.1 (on cold KBr) cas.cz |
| Me₃Si-H···BrCN | Data not available | Data not available |
| Me₃Si-H···HCN | Data not available | Data not available |
| B₁₂H₁₂²⁻·H₂O | -1.15 (stronger than B-F···H-O) nih.gov | Data not available |
Note: The data presented in this table are derived from model systems and not directly from this compound, as specific computational results for the target compound were not available in the reviewed literature.
Emerging Research Directions and Future Outlook
Innovations in Sustainable Synthesis Methodologies for Organosilicon Fluorides
The synthesis of organosilicon fluorides is undergoing a green revolution, with a significant push towards developing more environmentally benign and efficient methodologies. Traditional methods often rely on harsh reagents and energy-intensive processes. researchgate.net The focus of modern research is to mitigate these drawbacks through several innovative approaches.
One promising avenue is the exploration of chlorine-free synthetic routes. The direct synthesis of organosilicon compounds, historically known as the Müller–Rochow process, is being re-evaluated to replace chlorinated precursors with alternatives like alcohols. mdpi.comresearchgate.net This shift aims to reduce the formation of harmful byproducts such as hydrogen chloride. mdpi.com
Another key area of sustainable synthesis is the utilization of greener fluorinating agents and catalysts. For instance, research into the eco-friendly synthesis of sulfonyl fluorides using potassium fluoride (B91410) (KF) with non-toxic byproducts highlights a move away from hazardous reagents like sulfuryl fluoride (SO2F2) gas. eurekalert.orgasiaresearchnews.com Similarly, catalytic methods are being developed to facilitate fluorination under milder conditions. Visible-light-induced photocatalysis is emerging as a powerful tool for the synthesis of complex organosilicon compounds, offering an energy-efficient and environmentally friendly alternative to traditional thermal methods. acs.orgacs.org
The use of sustainable and renewable resources is also gaining traction. Researchers are investigating the use of biogenic silica, such as that derived from rice hull ash, as a green starting material for silicon-based compounds. researchgate.net This approach not only utilizes a waste product but also sidesteps the energy-intensive mining of silica. researchgate.net These advancements collectively point towards a future where the synthesis of organosilicon fluorides is both economically viable and environmentally responsible.
Advanced Mechanistic Elucidation of Fluorine-Silicon Interactions
A deeper understanding of the fundamental interactions between fluorine and silicon is crucial for the rational design of new reagents and materials. Modern computational and theoretical chemistry techniques are providing unprecedented insights into the mechanisms governing the formation, activation, and reactivity of the silicon-fluorine (Si-F) bond.
Density Functional Theory (DFT) has become an invaluable tool for studying these interactions at the molecular level. DFT calculations have been employed to investigate the fluorination mechanisms of silicon and silicon dioxide surfaces with various fluorine-containing molecules. aip.org These studies provide detailed information on reaction pathways and activation energies, which are critical for optimizing industrial processes like plasma etching. For example, the activation barriers for the dissociative chemisorption of molecular fluorine (F2) on different silicon surfaces have been calculated, revealing orientation-dependent reactivity. arxiv.org
Table 1: Calculated Activation Barriers for F2 Dissociative Chemisorption on Silicon Surfaces
| Silicon Surface | Activation Barrier (eV) |
|---|---|
| Reconstructed Si(100) | 0.13 |
| Unreconstructed Si(100) | 0.31 |
| Si(110) | 0.35 |
| Si(111) | 0.57 |
This table presents data on the activation barriers for the dissociative chemisorption of F2 on various silicon surfaces, as determined by quantum chemistry calculations. arxiv.org
Furthermore, theoretical models are being developed to predict the hydrolytic stability of the Si-F bond in various organofluorosilanes. nih.gov By correlating experimentally determined hydrolytic half-lives with calculated parameters like the change in Si-F bond length during hydrolysis, researchers can estimate the stability of newly designed compounds. nih.gov This is particularly important for applications in fields like medical imaging, where the stability of 18F-labeled tracers is paramount. nih.gov
First-principles molecular dynamics simulations are also shedding light on the complex dynamics of fluorine adsorption on silicon surfaces. nih.govacs.org These simulations have provided insights into abstractive adsorption mechanisms, where only one fluorine atom from an F2 molecule binds to the surface. nih.gov The study of Si-F bond activation is another critical area of research. Theoretical investigations have explored the activation of strong Si-F bonds by transition metal complexes, revealing the role of hypervalent silicon species and metal-to-silicon interactions in facilitating these challenging transformations. researchgate.netnih.gov
Development of Novel Analytical Techniques for Complex Organofluorosilanes
The increasing complexity of organofluorosilane structures necessitates the development of more sophisticated analytical techniques for their characterization. Researchers are leveraging a suite of advanced methods to gain detailed structural and compositional information.
Advanced mass spectrometry techniques are at the forefront of these developments. Methods such as nanoparticle-assisted laser desorption/ionization mass spectrometry (NALDI-MS), Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), and triple quadrupole electrospray tandem mass spectrometry (QqQ ESI-MS/MS) are being used for the comprehensive characterization of synthesized silyl (B83357) organic compounds. nih.gov These techniques allow for accurate identification and provide valuable insights into fragmentation pathways, which helps in elucidating the structure of novel compounds. nih.gov
For biologically active organosilicon compounds, high-performance liquid chromatography (HPLC) and capillary electrophoresis are proving to be effective analytical tools. tandfonline.com These methods are crucial for the determination and purification of these compounds, especially given that some are prone to hydrolysis, which can complicate their analysis. tandfonline.com
Spectroscopic techniques remain indispensable for the characterization of organofluorosilanes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F and 29Si NMR, provides detailed information about the chemical environment of the fluorine and silicon atoms. In recent studies on newly synthesized arenesulfenyl fluorides, NMR spectroscopy, in conjunction with single-crystal X-ray diffraction, was used for their definitive structural characterization. nih.gov
The table below summarizes some of the advanced analytical techniques being employed for the characterization of complex organofluorosilanes.
Table 2: Advanced Analytical Techniques for Organofluorosilane Characterization
| Technique | Abbreviation | Information Obtained |
|---|---|---|
| Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry | NALDI-MS | Accurate mass determination and structural information. |
| Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry | FT-ICR-MS | High-resolution mass analysis for precise compositional data. |
| Triple Quadrupole Electrospray Tandem Mass Spectrometry | QqQ ESI-MS/MS | Fragmentation patterns for structural elucidation. |
| High-Performance Liquid Chromatography | HPLC | Separation and quantification of components in a mixture. |
| Capillary Electrophoresis | CE | High-efficiency separation of charged or polar compounds. |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Detailed structural information about the molecular framework. |
| Single-Crystal X-ray Diffraction | XRD | Precise three-dimensional molecular structure. |
This table provides an overview of various advanced analytical techniques used in the study of complex organofluorosilanes.
Expansion of Fluoro(diphenyl)silane Applications in Diverse Chemical Fields
The unique properties of the Si-F bond, combined with the versatility of the diphenylsilyl moiety, are driving the expansion of this compound and related compounds into a variety of chemical fields. These applications range from medical diagnostics to advanced materials and organic synthesis.
One of the most exciting new frontiers is in the field of medical imaging, specifically Positron Emission Tomography (PET). The silicon-fluoride acceptor (SiFA) methodology has emerged as a straightforward tool for the introduction of the positron-emitting isotope 18F into biomolecules. nih.gov Organofluorosilanes serve as model compounds for the development of these 18F-labeled PET tracers, which must exhibit stability towards defluorination under physiological conditions. nih.gov
In the realm of materials science, fluorinated silanes are key components in the synthesis of advanced polymers like fluorosilicones. researchgate.net These materials possess a unique combination of properties, including thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications, from high-performance elastomers to hydrophobic coatings. The synthesis of new fluorinated silanes through methods like the catalytic hydrosilylation of hydrofluoroolefins is providing novel building blocks for these advanced materials. researchgate.net
This compound and its derivatives are also finding increasing use as versatile reagents in organic synthesis. The activation of the Si-F bond can be harnessed to perform a variety of chemical transformations. For instance, the fluoride ion-mediated activation of organosilicon compounds is a well-established strategy for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Recent research has also demonstrated the transition-metal-catalyzed activation of the Si-F bond, opening up new possibilities for cross-coupling reactions. acs.org Furthermore, the development of reagents like arenesulfenyl fluorides, which can be used for the fluorosulfenylation of alkenes and alkynes, showcases the potential of organofluorine compounds in the synthesis of valuable fluorinated organic molecules. nih.gov
The table below lists the compounds mentioned in this article.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sulfonyl fluoride |
| Potassium fluoride |
| Sulfuryl fluoride |
| Arenesulfenyl fluorides |
| Diphenylsilanediol |
| Hydrosilanols |
| Hydrosiloxanes |
| Silanediols |
Q & A
Q. Q1. What are the established synthetic routes for Fluoro(diphenyl)silane, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is typically synthesized via hydrosilylation or halogen exchange reactions. For example, reacting diphenylsilane with fluorinating agents like XeF₂ or HF in anhydrous conditions under inert atmospheres (e.g., nitrogen or argon) is common. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of Si-H to F source) and temperature (40–60°C to avoid side reactions like polymerization). Purity is assessed via ¹⁹F NMR (δ ≈ −150 ppm for Si-F bonds) and GC-MS to detect residual solvents/byproducts .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- Spectroscopy : ²⁹Si NMR (to confirm Si-F bonding, δ ≈ −40 to −60 ppm), FTIR (Si-F stretching at ~800–900 cm⁻¹), and XPS (binding energy ~685 eV for F 1s in Si-F).
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict bond angles, charge distribution, and reactivity .
Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its moisture sensitivity and potential toxicity:
- Use glove boxes or Schlenk lines to prevent hydrolysis (Si-F bonds react with H₂O to release HF).
- Wear acid-resistant PPE (neoprene gloves, face shields) and ensure fume hoods are calibrated.
- Refer to CAMEO Chemicals or ECHA guidelines for spill management and first-aid measures (e.g., immediate rinsing with water for skin contact) .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported reactivity of this compound across different solvents?
- Methodological Answer : Conflicting reactivity data (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity or trace moisture. To address this:
- Conduct controlled experiments in rigorously dried solvents (e.g., THF, toluene) with varying dielectric constants.
- Use Karl Fischer titration to quantify solvent moisture (<10 ppm) and correlate with reaction outcomes.
- Apply multivariate analysis (e.g., PCA) to identify dominant variables influencing reactivity .
Q. Q5. What factorial design strategies optimize this compound’s application in hybrid material synthesis (e.g., polymer composites)?
- Methodological Answer : A 3² factorial design can evaluate variables like silane concentration (0.5–2.0 wt%) and curing temperature (80–120°C). Response variables include:
Q. Q6. How does this compound’s electronic structure influence its catalytic activity in cross-coupling reactions?
- Methodological Answer : The electronegativity of fluorine alters the Si center’s Lewis acidity. To probe this:
- Compare turnover frequencies (TOF) in Pd-catalyzed Suzuki-Miyaura reactions with non-fluorinated analogs (e.g., diphenylsilane).
- Use cyclic voltammetry to measure redox potentials and correlate with catalytic efficiency.
- Computational studies (NBO analysis) can quantify charge transfer effects to Pd intermediates .
Q. Q7. What mechanistic insights explain this compound’s role in enhancing adhesion in dental or biomedical coatings?
- Methodological Answer : In dental composites, silane acts as a coupling agent between ceramic (e.g., IPS E.max Press) and resin matrices. Mechanistic steps include:
- Surface pretreatment : Acid etching (e.g., 37% H₃PO₄) to increase hydroxyl groups on ceramic.
- Silane application : Hydrolysis (ethanol/water, pH 4.5) to form silanol, followed by condensation with surface -OH groups.
- Adhesion testing : Microshear bond strength (ISO 4049) and failure mode analysis (cohesive vs. adhesive) .
Data Management & Validation
Q. Q8. How should researchers address reproducibility challenges in this compound-based experiments?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
